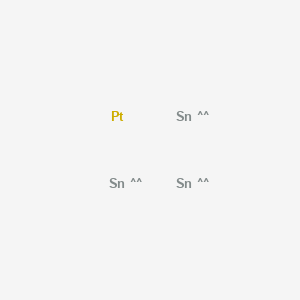![molecular formula C11H20O2 B14356621 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol CAS No. 93824-38-5](/img/structure/B14356621.png)
2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol is an organic compound characterized by a cyclohexene ring substituted with hydroxymethyl and ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylcyclohex-1-ene with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogen and efficient catalysts ensures high yield and purity of the final product. The process is optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkyl halides.
科学的研究の応用
2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-ol] involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[2-(Hydroxymethyl)phenyl]ethan-1-ol
- 6,6-Dimethylcyclohex-1-en-1-ol
Uniqueness
2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-ol] is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93824-38-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]ethanol |
InChI |
InChI=1S/C11H20O2/c1-11(2)6-3-4-9(8-13)10(11)5-7-12/h12-13H,3-8H2,1-2H3 |
InChIキー |
LKFFDIWFIFQXLC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C1CCO)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


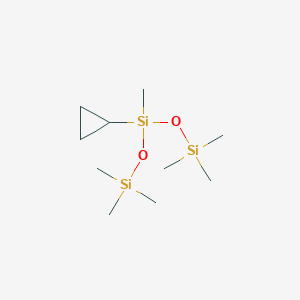


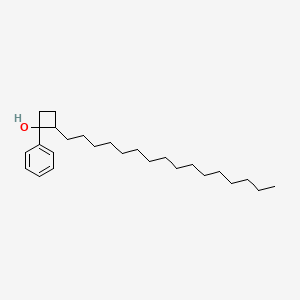
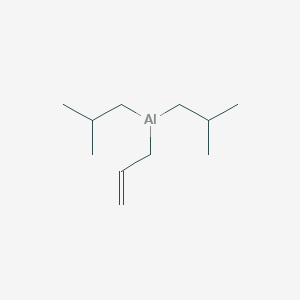



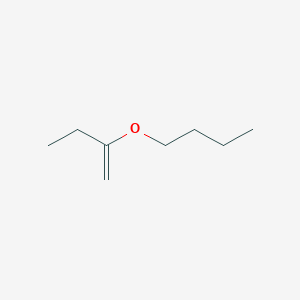
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
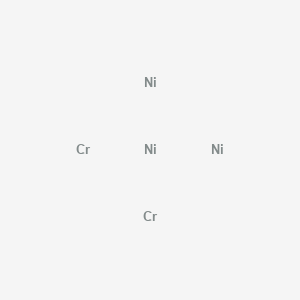
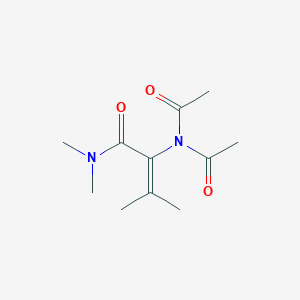
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
